4-tert-butyl-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]benzohydrazide
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Overview
Description
4-tert-butyl-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]benzohydrazide is an organic compound belonging to the class of benzoic acids and derivatives. This compound is characterized by the presence of a carboxylic acid substituent attached to a benzene ring, along with tert-butyl and dibromo-hydroxyphenyl groups .
Mechanism of Action
Target of Action
The primary target of the compound 4-tert-butyl-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]benzohydrazide is the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ . This enzyme plays a crucial role in the fatty acid biosynthesis pathway, specifically in the dehydration process.
Mode of Action
It is believed that the compound interacts with its target enzyme, potentially inhibiting its function . The presence of hydroxyl and methoxy groups at ortho and meta positions of the benzene ring might contribute to this effect .
Biochemical Pathways
The compound affects the fatty acid biosynthesis pathway by interacting with the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ
Result of Action
Given its potential inhibitory effect on the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ, it might disrupt the fatty acid biosynthesis pathway . .
Biochemical Analysis
Biochemical Properties
The compound is involved in unsaturated fatty acids biosynthesis . It catalyzes the dehydration of short chain beta-hydroxyacyl-ACPs and long chain saturated and unsaturated beta-hydroxyacyl-ACPs . The target organism for this action is Helicobacter pylori . The exact nature of these interactions and the specific enzymes, proteins, and other biomolecules that 4-tert-butyl-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]benzohydrazide interacts with are not currently available.
Molecular Mechanism
It is known to interact with the enzyme 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ in Helicobacter pylori , but the details of these binding interactions, any enzyme inhibition or activation, and changes in gene expression are not currently available.
Preparation Methods
The synthesis of 4-tert-butyl-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 4-tert-butylbenzohydrazide and 3,5-dibromo-2-hydroxybenzaldehyde. Both reactants are dissolved in a minimal amount of distilled and dried ethanol before mixing . The reaction is usually carried out under reflux conditions to ensure complete reaction and high yield.
Chemical Reactions Analysis
4-tert-butyl-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into the corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, especially at the bromine sites.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-tert-butyl-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]benzohydrazide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and materials.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Comparison with Similar Compounds
4-tert-butyl-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]benzohydrazide can be compared with other similar compounds such as:
4-tert-butyl-N’-[(E)-(4-fluoro-3-methoxyphenyl)methylidene]benzohydrazide: This compound has a similar structure but with a fluoro-methoxyphenyl group instead of a dibromo-hydroxyphenyl group.
4-tert-butyl-N’-[(E)-(4-(3-fluoropropoxy)phenyl)methylidene]benzohydrazide: This compound features a fluoropropoxyphenyl group.
The uniqueness of 4-tert-butyl-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]benzohydrazide lies in its specific dibromo-hydroxyphenyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-tert-butyl-N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Br2N2O2/c1-18(2,3)13-6-4-11(5-7-13)17(24)22-21-10-12-8-14(19)9-15(20)16(12)23/h4-10,23H,1-3H3,(H,22,24)/b21-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PILWHHVYXQWFCZ-UFFVCSGVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NN=CC2=C(C(=CC(=C2)Br)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Br2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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